molecular formula C10H9ClF3NO2 B1429056 4-Chloro-3-(trifluoromethyl)-L-phenylalanine CAS No. 63687-03-6

4-Chloro-3-(trifluoromethyl)-L-phenylalanine

Cat. No.: B1429056
CAS No.: 63687-03-6
M. Wt: 267.63 g/mol
InChI Key: LHPSDJVDEMVFGM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(trifluoromethyl)-L-phenylalanine is an amino acid derivative characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been studied for their analgesic properties . These compounds often target pain receptors and pathways, although the specific targets can vary widely.

Mode of Action

Related compounds have been shown to interact with their targets to alleviate pain They may bind to specific receptors, inhibiting the transmission of pain signals and resulting in analgesic effects

Biochemical Pathways

Related compounds have been shown to affect pain pathways . These pathways involve a variety of biochemical reactions and signaling cascades that ultimately lead to the perception of pain. By interacting with these pathways, 4-Chloro-3-(trifluoromethyl)-L-phenylalanine may potentially alter the perception of pain.

Result of Action

Related compounds have been shown to have potent analgesic efficacy . They may depress peripheral and centrally mediated pain by opioid independent systems

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 4-Chloro-3-(trifluoromethyl)-L-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, coupling reactions, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)-L-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials with unique properties

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenylalanine
  • 4-Chloro-3-(trifluoromethyl)phenylalanine derivatives
  • Other trifluoromethylated amino acids

Uniqueness

4-Chloro-3-(trifluoromethyl)-L-phenylalanine is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and binding affinity compared to other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSDJVDEMVFGM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737847
Record name 4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63687-03-6
Record name 4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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